Antibacterial agent 106
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Overview
Description
Antibacterial agent 106 is a potent antibacterial compound known for its efficacy against multi-drug resistant Gram-positive pathogens. It is particularly effective in clearing methicillin-resistant Staphylococcus aureus (MRSA) harbored inside macrophages . This compound has gained attention due to its ability to combat resistant bacterial strains, making it a valuable asset in the fight against antibiotic resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 106 involves a series of chemical reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is facilitated by the presence of an alkyne group in the compound, which reacts with azide groups under copper catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 106 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The alkyne group in this compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like azides are used in substitution reactions, often under copper catalysis.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different antibacterial properties.
Scientific Research Applications
Antibacterial agent 106 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Medicine: Investigated for its potential use in developing new antibacterial therapies, particularly against resistant strains.
Industry: Utilized in the formulation of antibacterial coatings and materials to prevent bacterial contamination.
Mechanism of Action
The mechanism of action of antibacterial agent 106 involves its ability to disrupt bacterial cell membranes and inhibit essential bacterial processes. The compound targets the bacterial cell wall and membrane, leading to cell lysis and death . Additionally, it can penetrate gut cells and maintain effective plasma concentration for extended periods, enhancing its antibacterial efficacy .
Comparison with Similar Compounds
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.
Vancomycin: Effective against Gram-positive bacteria, including MRSA.
Daptomycin: Disrupts bacterial cell membrane function.
Uniqueness: Antibacterial agent 106 stands out due to its potent activity against multi-drug resistant Gram-positive pathogens and its ability to clear intracellular MRSA . Unlike some traditional antibiotics, it exhibits antibiofilm activity, making it effective against biofilm-associated infections .
Properties
Molecular Formula |
C20H24N6S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-[(E)-1-[2-[4-[4-(azetidin-1-yl)but-1-ynyl]phenyl]-4-methyl-1,3-thiazol-5-yl]ethylideneamino]guanidine |
InChI |
InChI=1S/C20H24N6S/c1-14-18(15(2)24-25-20(21)22)27-19(23-14)17-9-7-16(8-10-17)6-3-4-11-26-12-5-13-26/h7-10H,4-5,11-13H2,1-2H3,(H4,21,22,25)/b24-15+ |
InChI Key |
RDVMZGPFIHEJNA-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C#CCCN3CCC3)/C(=N/N=C(N)N)/C |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C#CCCN3CCC3)C(=NN=C(N)N)C |
Origin of Product |
United States |
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